molecular formula C23H15NO2S B380998 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 315682-40-7

2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B380998
CAS No.: 315682-40-7
M. Wt: 369.4g/mol
InChI Key: DNRJZFKLFHWLNH-UHFFFAOYSA-N
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Description

2-(1-Naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a synthetic heterocyclic compound of significant interest in advanced materials and medicinal chemistry research. This molecule features a thieno[2,3-d][1,3]oxazin-4-one core, a fused bicyclic system that incorporates both oxygen and sulfur heteroatoms, which is further functionalized with phenyl and 1-naphthylmethyl substituents. The naphthalene moiety, a rigid, planar polycyclic aromatic group, is known to enhance intermolecular π-π stacking interactions in the solid state, which can influence the material's properties and crystalline structure . Compounds based on the thieno[2,3-d][1,3]oxazin-4-one scaffold and related structures are key intermediates in the development of novel conjugated polymers and organic semiconductors . Researchers are exploring these materials for potential applications in next-generation electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Thin-Film Transistors (OTFTs), and Organic Photovoltaics (OPVs) . The presence of the thiophene ring, in particular, is a common feature in charge-transporting molecules due to its chemical stability and favorable electronic properties . In parallel, heterocyclic compounds bearing similar frameworks are actively investigated in pharmaceutical research for their potential biological activities. The structural features of this compound make it a valuable building block for designing non-nucleoside reverse transcriptase inhibitors, antitumor agents, and other pharmacologically active molecules . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and application data.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-5-phenylthieno[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO2S/c25-23-21-19(16-7-2-1-3-8-16)14-27-22(21)24-20(26-23)13-17-11-6-10-15-9-4-5-12-18(15)17/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRJZFKLFHWLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno-Oxazine Dione as a Core Intermediate

The thieno[2,3-d]oxazin-4-one core can be synthesized via a one-pot, three-component reaction involving:

  • 2H-Thieno[2,3-d]oxazine-2,4(1H)-dione (1.5 mmol)

  • Aromatic aldehydes (e.g., benzaldehyde for phenyl substitution)

  • Amines (e.g., 1-naphthylmethylamine for side-chain functionalization)

Conditions :

  • Solvent: Ethanol (protic medium)

  • Base: Potassium hydroxide (KOH, 2.5 equiv)

  • Temperature: Reflux (12 hr) followed by 4 hr stirring
    Yield : 46–86% for analogous thieno-pyrimidinones.

Mechanism :

  • Aldol Condensation : Aldehyde reacts with the oxazine dione, forming an α,β-unsaturated intermediate.

  • Nucleophilic Attack : Amine attacks the electrophilic carbon, followed by cyclization to form the fused thieno-oxazinone.

Example Adaptation :
Replacing the amine with 1-naphthylmethylamine and the aldehyde with benzaldehyde could yield the target compound.

Stepwise Synthesis via Alkylation

Synthesis of 1-Chloromethylnaphthalene

A critical intermediate for introducing the naphthylmethyl group is 1-chloromethylnaphthalene , synthesized via:

  • Chloromethylation : Naphthalene + formaldehyde + HCl → 1-chloromethylnaphthalene.

  • Purification : Bisulfite adduct formation and hydrolysis to isolate pure product.

Alkylation of Thieno-Oxazinone Precursor

Procedure :

  • Core Synthesis : Prepare 5-phenyl-4H-thieno[2,3-d]oxazin-4-one via cyclocondensation of thiophene-2,3-dicarboxylic acid with benzamide derivatives.

  • Alkylation : React the oxazinone with 1-chloromethylnaphthalene under phase-transfer conditions:

    • Base : Powdered KOH (5°C → 25°C)

    • Catalyst : Tetra-n-butylammonium bromide

    • Solvent : Toluene/water biphasic system.
      Yield : ~41–85% for analogous N-alkylations.

Key Challenge : Avoiding bis-alkylation. Excess oxazinone (1.2 equiv) and controlled temperature mitigate this.

Cyclocondensation Approaches

Thiophene-2,3-Diamine Route

Steps :

  • Intermediate Formation : React 5-phenylthiophene-2,3-diamine with chloroacetyl chloride to form a diamide.

  • Cyclization : Treat with POCl₃ or PCl₅ to form the oxazinone ring.

  • Naphthylmethylation : Alkylate the nitrogen using 1-chloromethylnaphthalene (as in Section 2.2).

Conditions :

  • Cyclization: Refluxing dichloromethane (DCM) with catalytic HCl.

  • Yield : ~60–75% for analogous oxazinones.

Optimization and Challenges

Solvent and Base Effects

ParameterOptimal ChoiceSuboptimal ChoiceImpact on Yield
Solvent EthanolTetrahydrofuran+32% vs. –28%
Base KOHTrimethylamine+86% vs. <10%

Data adapted from thieno-pyrimidinone syntheses.

Purification Techniques

  • Distillation : High-vacuum distillation removes low-boiling impurities (e.g., unreacted 1-chloromethylnaphthalene).

  • Acid/Base Workup : Extracts hydrophilic byproducts (e.g., KCl, unreacted amine).

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthylmethyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thieno-oxazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one have been tested against various bacterial strains and fungi. In vitro studies suggest that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Cytotoxic Effects

Studies have shown that derivatives of thieno-oxazine can exhibit cytotoxic effects against cancer cell lines. For example, conjugates with similar structures have demonstrated potent cytotoxicity against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cells . The mechanism often involves the inhibition of topoisomerase IIα, which is crucial for DNA replication and repair.

Antioxidant Activity

The antioxidant properties of thieno-oxazine derivatives have also been explored. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial in preventing cellular damage associated with various diseases.

Case Studies

StudyObjectiveFindings
Antimicrobial Assessment Evaluate antimicrobial properties against pathogenic bacteriaShowed broad-spectrum activity against tested strains with minimum inhibitory concentrations (MICs) indicating effectiveness .
Cytotoxicity Evaluation Assess cytotoxic effects on cancer cell linesSignificant cytotoxicity observed with IC50 values in low micromolar range for A549 and MCF7 cells; inhibition of topoisomerase IIα confirmed .
Antioxidant Activity Analysis Investigate free radical scavenging abilityDemonstrated strong antioxidant capacity in DPPH assay, indicating potential therapeutic applications in oxidative stress-related conditions .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions where various reagents are used to construct the thieno-oxazine framework. Modifications to the structure can lead to enhanced biological activity or selectivity towards specific targets.

Mechanism of Action

The mechanism of action of 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility vs. Benzoxazinones address solubility but sacrifice potency .

Biological Selectivity: Thieno-oxazinones show superior C1s inhibition over benzoxazinones, likely due to the thiophene ring’s electronic effects .

Commercial Viability : The discontinuation of simpler analogues (e.g., 2-methyl derivatives) underscores the importance of substituent optimization for drug development .

Biological Activity

2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, with the CAS number 315682-40-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula of this compound is C23H15NO2S, with a molecular weight of 369.44 g/mol. The structure features a thieno[2,3-d][1,3]oxazine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in various cancer types.
  • Anti-inflammatory Effects : Compounds in this class have demonstrated potential in reducing inflammation markers.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes that lead to disease progression.
  • Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against E. coli and S. aureus ,
AnticancerInhibits proliferation of cancer cells ,
Anti-inflammatoryReduces cytokine levels

Case Study Examples

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of a series of thienopyridine derivatives similar to our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent.
  • Anticancer Activity :
    In vitro assays conducted on human cancer cell lines showed that compounds with structural similarities to this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Mechanism :
    Research investigating the anti-inflammatory effects revealed that these compounds could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating a potential therapeutic role in inflammatory diseases.

Q & A

Q. Q: What are the most reliable synthetic routes for preparing 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, and how can reaction conditions be optimized?

A:

  • Key Methods : Cyclocondensation of thiophene derivatives with substituted benzoxazine precursors under reflux in glacial acetic acid (common in benzoxazine synthesis) .
  • Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of precursors), use catalysts like K₂CO₃ in acetonitrile for faster kinetics , and monitor purity via TLC. Recrystallization from methanol/ethanol improves yield (60–85%) .
  • Challenges : Side reactions due to steric hindrance from the naphthyl group; inert atmosphere (N₂/Ar) recommended to prevent oxidation .

Structural Characterization Techniques

Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

A:

  • X-ray Crystallography : Use SHELXL for refinement (e.g., bond angles, torsion validation) . For derivatives, compare with 2-arylbenzoxazinones (C–O bond lengths: ~1.36 Å; C–N: ~1.41 Å) .
  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.2–8.4 ppm (aromatic protons), δ 4.5–5.0 ppm (oxazine ring protons) . ¹³C NMR confirms carbonyl (C=O) at ~160 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., [M+H]⁺) .

Advanced Catalytic Synthesis

Q. Q: How can heterogeneous catalysts improve the efficiency of synthesizing this compound?

A:

  • Palladium-Catalyzed Cyclization : Use Pd/C or Pd(OAc)₂ with CO gas for carbonylative cyclization of 2-iodoanilines and aryl iodides, achieving yields up to 78% .

  • Recyclability : Pd catalysts on supports (e.g., activated carbon) can be reused ≥3 times without significant loss in activity .

  • Table : Comparison of Catalytic Methods

    CatalystYield (%)Reaction Time (h)Reference
    Pd/C7812
    K₂CO₃656

Biological Activity Profiling

Q. Q: What methodologies are suitable for evaluating the anticancer potential of this compound?

A:

  • Cell-Based Assays :
    • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination; compare with etoposide) .
    • Mechanistic Studies : Flow cytometry to assess cell cycle arrest (e.g., G2/M phase) .
  • Synergistic Effects : Co-treatment with DNA-damaging agents (e.g., etoposide) to study chemo-sensitization .

Computational Modeling for Activity Prediction

Q. Q: How can molecular docking and conformational analysis guide SAR studies?

A:

  • Docking Tools : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., topoisomerase II) .
  • Conformational Searching : Use CREST or CONFLEX to predict low-energy conformers and prioritize synthesis .
  • Key Parameters : Binding affinity (ΔG < -7 kcal/mol), hydrogen bonding with active-site residues (e.g., Asp543) .

Reaction Mechanism Elucidation

Q. Q: How to resolve contradictions in proposed reaction mechanisms for benzoxazine derivatives?

A:

  • Isotopic Labeling : Track intermediates using ¹³C-labeled precursors in NMR .
  • Kinetic Studies : Monitor reaction progress via in situ IR (e.g., carbonyl peak at 1700 cm⁻¹) .
  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack) .

Addressing Solubility and Crystallinity Issues

Q. Q: What strategies improve solubility for in vitro assays without compromising crystallinity?

A:

  • Co-Crystallization : Use maleate or hydrochloride salts (enhanced aqueous solubility; 2–5 mg/mL) .
  • Microwave-Assisted Synthesis : Reduces amorphous byproducts; yields crystals suitable for X-ray .

Purity Analysis and Validation

Q. Q: Which analytical methods ensure ≥95% purity for pharmacological studies?

A:

  • HPLC : C18 column, acetonitrile/water gradient (retention time: 8–10 min) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (error < 0.3%) .

Advanced SAR Studies

Q. Q: How to design analogs to explore substituent effects on bioactivity?

A:

  • Substituent Variation : Replace naphthyl with 4-NO₂-phenyl (electron-withdrawing groups enhance cytotoxicity) .

  • Table : SAR of Key Derivatives

    SubstituentIC₅₀ (μM)Target
    1-Naphthylmethyl12.3Topoisomerase II
    4-NO₂-Phenyl8.7Topoisomerase II

Handling Spectroscopic Data Contradictions

Q. Q: How to address discrepancies in NMR or MS data during characterization?

A:

  • Dynamic NMR : Resolve tautomerism or rotameric effects by variable-temperature ¹H NMR .
  • HRMS Cross-Validation : Compare with theoretical exact mass (error < 3 ppm) .

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